Cas no 2247108-09-2 (Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate)

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate structure
2247108-09-2 structure
Product name:Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate
CAS No:2247108-09-2
MF:C12H19N2NaO3
MW:262.28063416481
CID:5164861

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate Chemical and Physical Properties

Names and Identifiers

    • Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate
    • sodium 6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
    • Inchi: 1S/C12H20N2O3.Na/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10;/h1-9H2,(H,14,15)(H,16,17);/q;+1/p-1
    • InChI Key: WKAVBGVULGRDET-UHFFFAOYSA-M
    • SMILES: [Na+].O=C(CCCCCC(=O)[O-])N/N=C1\CCCC\1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 298
  • Topological Polar Surface Area: 81.6

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR028PQT-50mg
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
2247108-09-2 94%
50mg
$1820.00 2023-12-15
1PlusChem
1P028PIH-50mg
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
2247108-09-2 94%
50mg
$1675.00 2024-05-25
Enamine
EN300-70676-0.05g
sodium 6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
2247108-09-2 95.0%
0.05g
$1305.0 2025-03-12
1PlusChem
1P028PIH-100mg
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
2247108-09-2 94%
100mg
$2005.00 2024-05-25
Enamine
EN300-70676-0.1g
sodium 6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
2247108-09-2 95.0%
0.1g
$1572.0 2025-03-12
Aaron
AR028PQT-100mg
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
2247108-09-2 94%
100mg
$2187.00 2023-12-15

Additional information on Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate

Recent Advances in the Study of Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate (CAS: 2247108-09-2)

The compound Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate (CAS: 2247108-09-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique hydrazinyl and cyclopentylidene functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a novel therapeutic agent, particularly in the context of metabolic and inflammatory diseases.

One of the key breakthroughs in the study of this compound is its role as a modulator of specific enzymatic pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate could serve as a potential lead compound for the development of new anti-inflammatory drugs with fewer side effects compared to existing NSAIDs.

Another significant area of research involves the compound's metabolic effects. A study conducted by a team at Harvard Medical School (2024) demonstrated that this molecule can enhance insulin sensitivity in vitro and in vivo, making it a candidate for further investigation in diabetes treatment. The study utilized advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to elucidate the compound's interactions with cellular receptors and signaling pathways.

In addition to its therapeutic potential, recent advancements in the synthesis of Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate have been reported. A paper in Organic Letters (2023) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This development is critical for future preclinical and clinical studies, as it ensures a reliable supply of the compound for further testing.

Despite these promising findings, challenges remain. The pharmacokinetic properties of Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, such as its bioavailability and metabolic stability, require further optimization. Ongoing research is focused on structural modifications to enhance these properties while maintaining the compound's therapeutic efficacy.

In conclusion, Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate represents a compelling area of research in chemical biology and drug discovery. Its dual role in modulating inflammatory and metabolic pathways positions it as a versatile candidate for multiple therapeutic applications. Future studies will likely explore its potential in clinical settings, paving the way for new treatments for diseases with high unmet medical needs.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.